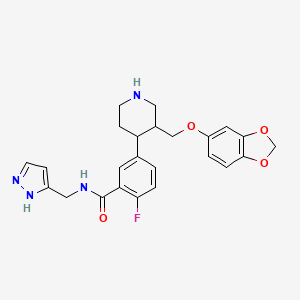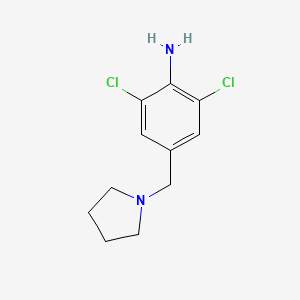
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dicloro-4-(pirrolidin-1-ilmetil)anilina es un compuesto orgánico que presenta un anillo de benceno diclorado sustituido con un grupo pirrolidin-1-ilmetil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,6-Dicloro-4-(pirrolidin-1-ilmetil)anilina típicamente implica la reacción de 2,6-dicloroanilina con pirrolidina bajo condiciones específicas. Un método común involucra el uso de una base como el hidruro de sodio para desprotonar la pirrolidina, seguido de una sustitución nucleofílica en el anillo de benceno .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza, al tiempo que reduce los costos de producción y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,6-Dicloro-4-(pirrolidin-1-ilmetil)anilina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otros derivados reducidos.
Sustitución: Los grupos dicloro pueden ser sustituidos por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden usar nucleófilos como aminas, tioles o alcóxidos para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir varios derivados de amina.
Aplicaciones Científicas De Investigación
2,6-Dicloro-4-(pirrolidin-1-ilmetil)anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y la unión a receptores.
Industria: Se puede utilizar en la producción de materiales avanzados con propiedades únicas
Mecanismo De Acción
El mecanismo de acción de 2,6-Dicloro-4-(pirrolidin-1-ilmetil)anilina implica su interacción con objetivos moleculares específicos. El anillo de pirrolidina puede interactuar con varios receptores biológicos, lo que podría conducir a la inhibición o activación de vías específicas. Los grupos dicloro pueden mejorar la afinidad de unión y la selectividad .
Comparación Con Compuestos Similares
Compuestos Similares
- 2,6-Dicloro-4-(trifluorometoxi)anilina
- 2,6-Dicloro-4-(metiltio)anilina
- 2,6-Dicloro-4-(piperidin-1-ilmetil)anilina
Singularidad
2,6-Dicloro-4-(pirrolidin-1-ilmetil)anilina es única debido a la presencia del anillo de pirrolidina, que imparte propiedades estéricas y electrónicas específicas. Esto puede conducir a actividades biológicas y reactividad química distintas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C11H14Cl2N2 |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-5-8(6-10(13)11(9)14)7-15-3-1-2-4-15/h5-6H,1-4,7,14H2 |
Clave InChI |
PNTAKCZZUIFKDY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=CC(=C(C(=C2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


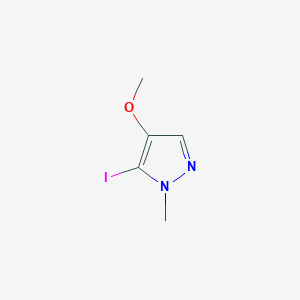
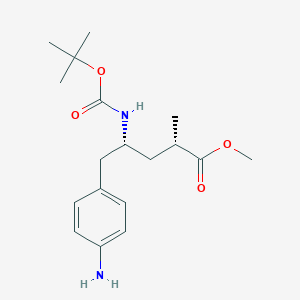
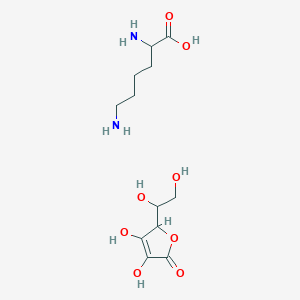
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
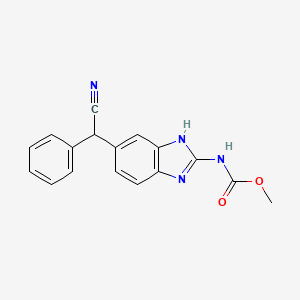
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)
![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
![2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)
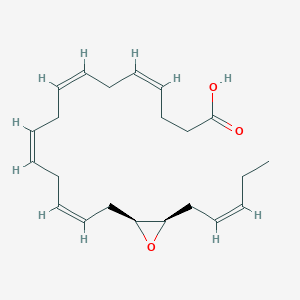
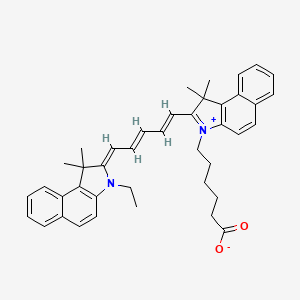
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)
